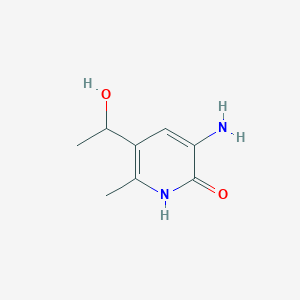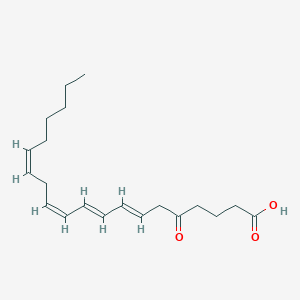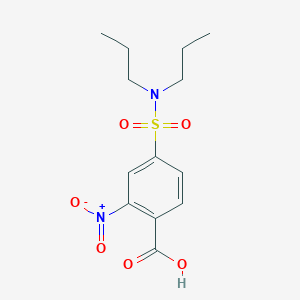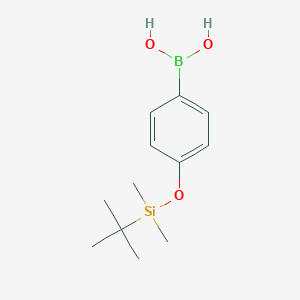
4-(tert-Butyldimethylsilyloxy)phenylboronic acid
Descripción general
Descripción
4-(tert-Butyldimethylsilyloxy)phenylboronic acid is a chemical compound with the molecular formula C12H21BO3Si . It is a reactant involved in various reactions such as asymmetric addition reactions with β-substituted cyclic enones, hydroarylation and heterocyclization with phenylpropiolates, and double Suzuki-Miyaura coupling reactions .
Synthesis Analysis
This compound is used as a starting material for the synthesis of red electroluminescent polyfluorenes . It is also involved in the synthesis of biologically active molecules .Molecular Structure Analysis
The molecular weight of 4-(tert-Butyldimethylsilyloxy)phenylboronic acid is 252.19 g/mol . The InChI string isInChI=1S/C12H21BO3Si/c1-12(2,3)17(4,5)16-11-8-6-10(7-9-11)13(14)15/h6-9,14-15H,1-5H3 . The canonical SMILES string is B(C1=CC=C(C=C1)OSi(C)C(C)(C)C)(O)O . Chemical Reactions Analysis
4-(tert-Butyldimethylsilyloxy)phenylboronic acid is involved in asymmetric addition reactions with β-substituted cyclic enones, hydroarylation and heterocyclization with phenylpropiolates, and double Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 194-198 °C (lit.) . It has a molecular weight of 252.19 g/mol .Aplicaciones Científicas De Investigación
Asymmetric Synthesis
4-(tert-Butyldimethylsilyloxy)phenylboronic acid: is used as a reactant in asymmetric addition reactions with β-substituted cyclic enones . This application is crucial in the field of asymmetric synthesis, which aims to create chiral molecules with high enantiomeric excess. Such molecules are important for the production of pharmaceuticals and agrochemicals.
Hydroarylation Reactions
The compound serves as a key reactant in hydroarylation and heterocyclization with phenylpropiolates . These reactions are part of a broader class of carbon-carbon bond-forming reactions, which are fundamental in organic synthesis for constructing complex molecular architectures.
Cross-Coupling Reactions
It is involved in double Suzuki-Miyaura coupling reactions . The Suzuki-Miyaura coupling is a powerful tool for forming biaryl compounds, which are prevalent structures in organic electronics, pharmaceuticals, and agrochemicals.
Electroluminescent Materials
This boronic acid derivative is a starting material for the synthesis of red electroluminescent polyfluorenes . Electroluminescent materials are essential for the development of OLED (Organic Light Emitting Diode) technology used in displays and lighting.
Antagonists for MCH1R
The compound is utilized in the synthesis of phenylpyridone derivatives that act as MCH1R antagonists . MCH1R antagonists have potential therapeutic applications in treating obesity and anxiety-related disorders.
Gelatinase Inhibitors
Lastly, 4-(tert-Butyldimethylsilyloxy)phenylboronic acid is a reactant in the synthesis of gelatinases and MT1-MMP inhibitors . These inhibitors are studied for their potential to treat various pathological conditions, including cancer metastasis and cardiovascular diseases.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]oxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO3Si/c1-12(2,3)17(4,5)16-11-8-6-10(7-9-11)13(14)15/h6-9,14-15H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHHEADQQACSCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455505 | |
| Record name | 4-(tert-Butyldimethylsilyloxy)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butyldimethylsilyloxy)phenylboronic acid | |
CAS RN |
159191-56-7 | |
| Record name | 4-(tert-Butyldimethylsilyloxy)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(tert-Butyldimethylsilyloxy)phenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Octylphenoxy)ethoxy]ethanol](/img/structure/B120799.png)
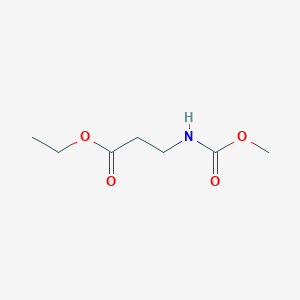


![sodium;[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B120823.png)

![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B120830.png)
![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B120833.png)

